molecular formula C25H29N3O7 B568272 Z-Ala-Pro-Tyr-OH CAS No. 112898-29-0

Z-Ala-Pro-Tyr-OH

Cat. No. B568272
CAS RN: 112898-29-0
M. Wt: 483.521
InChI Key: BZZSGOXWDYSEQB-NDXORKPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .


Molecular Structure Analysis

The molecular formula of Z-Ala-Pro-Tyr-OH is C25H29N3O7 . Its molecular weight is 483.51 .


Physical And Chemical Properties Analysis

Z-Ala-Pro-Tyr-OH has a molecular weight of 483.51 . It should be stored at a temperature of -15°C .

Scientific Research Applications

Biochemical Production

The compound can be used in the biochemical production of dipeptides. For instance, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). This resulted in the production of 40.1 mM Ala-Tyr within 3 hours due to efficient ATP regeneration .

Solubility Improvement

The compound can be used to improve the solubility of certain amino acids. For example, Tyrosine (Tyr) is an essential amino acid, but its limited solubility restricts its use. Tyrosyl dipeptide, which includes Ala-Tyr, has been paid more attention due to its higher solubility .

Hypertension Treatment

The compound can be used in the treatment of hypertension. The angiotensin I-converting enzyme (ACE) inhibitory activity of peptides including Ala-Pro-Ser-Tyr (APSY) was investigated, demonstrating excellent inhibitory activity against ACE .

Sustainable Manufacturing

The compound can be used in sustainable manufacturing processes. The dipeptide synthesis with chemical methods contains a multi-step process, and chemical methods, which requires the use of the protecting groups, increase waste, and complicates purification. On the contrary, enzymatic cascade catalysis has proved to be a more sustainable method for performing highly specific reactions .

Peptide Synthesis

The compound can be used in peptide synthesis. 3-(Diethoxyphosphoryloxy)-1, 2, 3-benzotriazin-4(3H)-one (DEPBT) is an effective coupling reagent for synthesis of linear and cyclic peptides by both solution and solid-phase peptide synthesis. DEPBT mediates amide bond formation with remarkable resistance to racemization .

Biochemical Research

The compound can be used in biochemical research. The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production .

Mechanism of Action

While the exact mechanism of action for Z-Ala-Pro-Tyr-OH is not specified, peptides like it often play roles in cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis .

Safety and Hazards

When handling Z-Ala-Pro-Tyr-OH, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Relevant Papers One relevant paper discusses the efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system . Another paper discusses the topical peptide treatments with effective anti-aging results .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZSGOXWDYSEQB-NDXORKPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-Pro-Tyr-OH

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